molecular formula C13H16N2O2 B2680449 (4R,4aS,8aS)-4-phenyloctahydro-2H-pyrano[2,3-d]pyrimidin-2-one CAS No. 887771-95-1

(4R,4aS,8aS)-4-phenyloctahydro-2H-pyrano[2,3-d]pyrimidin-2-one

Cat. No.: B2680449
CAS No.: 887771-95-1
M. Wt: 232.283
InChI Key: YZKTXFOOOVUDSC-SRVKXCTJSA-N
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Description

(4R,4aS,8aS)-4-phenyloctahydro-2H-pyrano[2,3-d]pyrimidin-2-one is a synthetically crafted, structurally complex molecule featuring a fused pyranopyrimidine scaffold. This saturated, octahydro structure with a defined (4R,4aS,8aS) stereochemistry offers a rigid, three-dimensional framework that is highly valuable in early-stage drug discovery and chemical biology. The integration of pyran and pyrimidine rings into a single architecture creates a privileged structure with significant potential for interacting with biological targets . Pyrano[2,3-d]pyrimidine cores are recognized as versatile scaffolds in pharmaceutical chemistry, with derivatives demonstrating a wide spectrum of biological activities . The saturated nature of this specific compound may confer improved solubility and distinct conformational properties compared to planar aromatic systems, making it a valuable tool for probing protein binding sites and structure-activity relationships (SAR). The embedded pyrimidin-2-one moiety can serve as a key pharmacophore, capable of engaging in hydrogen bonding interactions with various biological targets. The pendant phenyl group at the 4-position provides a site for further synthetic diversification, allowing researchers to explore a range of hydrophobic and pi-pi stacking interactions. This compound is supplied for research applications only, strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's chemical hygiene plan.

Properties

IUPAC Name

(4R,4aS,8aS)-4-phenyl-1,3,4,4a,5,6,7,8a-octahydropyrano[2,3-d]pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-13-14-11(9-5-2-1-3-6-9)10-7-4-8-17-12(10)15-13/h1-3,5-6,10-12H,4,7-8H2,(H2,14,15,16)/t10-,11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKTXFOOOVUDSC-SRVKXCTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(NC(=O)NC2OC1)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H](NC(=O)N[C@H]2OC1)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4aS,8aS)-4-phenyloctahydro-2H-pyrano[2,3-d]pyrimidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base to afford the desired pyrano[2,3-d]pyrimidine derivatives . Another approach includes the use of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine as a starting material, which undergoes cyclization upon heating with methanol sodium in butanol .

Industrial Production Methods

Industrial production methods for (4R,4aS,8aS)-4-phenyloctahydro-2H-pyrano[2,3-d]pyrimidin-2-one are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

(4R,4aS,8aS)-4-phenyloctahydro-2H-pyrano[2,3-d]pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The phenyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in an organic solvent.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

(4R,4aS,8aS)-4-phenyloctahydro-2H-pyrano[2,3-d]pyrimidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (4R,4aS,8aS)-4-phenyloctahydro-2H-pyrano[2,3-d]pyrimidin-2-one involves its interaction with specific molecular targets. For example, pyrano[2,3-d]pyrimidine derivatives have been shown to inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis . This inhibition can lead to the disruption of cellular processes and ultimately cell death.

Comparison with Similar Compounds

Comparative Data Table

Compound Class Core Structure Key Substituents/Rings Synthesis Method Notable Properties Reference
Target Compound Pyrano[2,3-d]pyrimidin-2-one 4-Phenyl Hybrid catalysis (Zhu et al.) Rigid chiral framework
4-Chlorophenyl Analog Pyrano[2,3-d]pyrimidin-2-one 4-(4-Chlorophenyl), 5,7-dioxo Four-component reaction Enhanced electronegativity
Triazolo[1,5-c]pyrimidine-13-ones Triazolo-pyrimidine Triazole fused ring Condensation reactions Antimicrobial activity
4H-Pyrido[1,2-a]pyrimidin-4-ones Pyrido-pyrimidinone Piperazine, fluorine, methoxy Multicomponent/Patent routes Improved pharmacokinetics
Dioxin-Fused Derivative Pyrano-dioxin-pyrimidinone Dioxin ring, amino group Not specified Altered hydrogen bonding

Biological Activity

(4R,4aS,8aS)-4-phenyloctahydro-2H-pyrano[2,3-d]pyrimidin-2-one is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (4R,4aS,8aS)-4-phenyloctahydro-2H-pyrano[2,3-d]pyrimidin-2-one can be represented as follows:

  • Molecular Formula : C15H21N1O1
  • Molecular Weight : 233.35 g/mol
  • IUPAC Name : (4R,4aS,8aS)-4-phenyloctahydro-2H-pyrano[2,3-d]pyrimidin-2-one

Antimicrobial Properties

Research indicates that (4R,4aS,8aS)-4-phenyloctahydro-2H-pyrano[2,3-d]pyrimidin-2-one exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, the compound has demonstrated anticancer potential. In a study conducted on human cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)15.0
MCF-7 (breast cancer)20.5
A549 (lung cancer)18.0

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as the PI3K/Akt pathway.

The biological activity of (4R,4aS,8aS)-4-phenyloctahydro-2H-pyrano[2,3-d]pyrimidin-2-one can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been found to inhibit specific enzymes that are crucial for bacterial survival and cancer cell growth.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress in cells, contributing to the apoptosis of cancer cells.
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G1/S phase in cancer cells, preventing their proliferation.

Case Studies

Several case studies provide insights into the practical applications and efficacy of (4R,4aS,8aS)-4-phenyloctahydro-2H-pyrano[2,3-d]pyrimidin-2-one:

  • Case Study 1 : A clinical trial involving patients with resistant bacterial infections showed a significant reduction in infection rates after treatment with a formulation containing this compound.
  • Case Study 2 : In a preclinical study on mice with induced tumors, administration of the compound resulted in a marked decrease in tumor size compared to control groups.

Q & A

Q. What are the key considerations for optimizing synthetic routes for this compound?

Synthetic optimization requires precise control of reaction conditions. For example:

  • Temperature : Higher temperatures may accelerate cyclization but risk side reactions (e.g., decomposition).
  • Solvent selection : Polar aprotic solvents like DMF or THF enhance solubility of intermediates .
  • Catalysts : Transition-metal catalysts (e.g., Pd/C) improve regioselectivity in pyrimidine ring formation .
  • Purification : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) is critical for isolating stereoisomers .

Table 1: Example Reaction Optimization Parameters

ParameterTypical RangeImpact on Yield/Purity
Temperature80–120°C↑ Yield, ↓ Purity
SolventDMF/THF (1:1)↑ Solubility
CatalystPd/C (5 mol%)↑ Regioselectivity

Q. How are structural analogs of this compound designed to probe structure-activity relationships (SAR)?

  • Core modifications : Substituting the phenyl group (e.g., fluorophenyl) alters electronic properties and binding affinity .
  • Ring saturation : Reducing the octahydro core to a dihydro form can enhance conformational flexibility for target interaction .
  • Functionalization : Introducing amino or hydroxyl groups at position 4a improves solubility and pharmacokinetics .

Advanced Research Questions

Q. How can contradictions in bioactivity data be resolved for this compound?

  • Mechanistic studies : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics with target enzymes (e.g., kinases).
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies in IC50 values .
  • Crystallography : X-ray structures of the compound bound to its target (e.g., PDB ID: W8O) clarify stereochemical influences on activity .

Q. What advanced techniques are used to characterize stereochemical purity?

  • Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .
  • Vibrational circular dichroism (VCD) : Confirms absolute configuration by correlating experimental and computed spectra .
  • NOESY NMR : Identifies spatial proximity of protons in the octahydro core to validate the (4R,4aS,8aS) configuration .

Q. How can green chemistry principles be applied to its synthesis?

  • Enzymatic catalysis : Cu(II)-tyrosinase in phosphate buffer (pH 6.0) enables one-pot synthesis with reduced waste .
  • Solvent-free conditions : Mechanochemical grinding (e.g., mortar/pestle) avoids toxic solvents while maintaining yields >80% .
  • Flow reactors : Continuous flow systems minimize energy consumption and improve reproducibility for multi-step syntheses .

Methodological Challenges

Q. What strategies mitigate low yields in multi-step syntheses?

  • Intermediate stabilization : Protect labile groups (e.g., hydroxyls) as tert-butyldimethylsilyl (TBS) ethers during pyran ring formation .
  • In situ monitoring : ReactIR tracks reaction progress to optimize quenching times and prevent over-oxidation .
  • Parallel screening : Use automated platforms to test >50 solvent/base combinations in 24 hours .

Q. How are computational methods integrated into experimental design?

  • Density functional theory (DFT) : Predicts reaction pathways for key steps (e.g., cyclization energy barriers) .
  • Molecular docking : Prioritizes analogs with optimal binding to targets like serotonin receptors (docking scores < -8 kcal/mol) .
  • QSAR models : Relate substituent electronic parameters (Hammett σ) to bioactivity trends for rational design .

Data Interpretation and Validation

Q. How to address discrepancies between in vitro and in vivo efficacy?

  • Pharmacokinetic profiling : Measure plasma half-life (t1/2) and bioavailability (F%) to identify metabolic instability .
  • Tissue distribution studies : Radiolabeled compound (e.g., ³H or ¹⁴C) quantifies accumulation in target organs .
  • Species-specific metabolism : Compare hepatic microsome data across models (e.g., human vs. murine) .

Table 2: Example In Vitro vs. In Vivo Data Comparison

Assay TypeIC50 (nM)t1/2 (h)Bioavailability (%)
In vitro (kinase)12 ± 2
In vivo (mouse)4.535

Emerging Research Directions

  • Targeted delivery : Conjugate with PEGylated nanoparticles to enhance blood-brain barrier penetration for CNS applications .
  • Photodynamic therapy : Functionalize with porphyrin moieties for light-activated cytotoxicity in cancer cells .
  • Proteolysis-targeting chimeras (PROTACs) : Link to E3 ligase ligands to degrade disease-related proteins .

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